molecular formula C10H13Cl2NO2S B195495 N,N-bis(2-chloroethyl)benzenesulfonamide CAS No. 58023-19-1

N,N-bis(2-chloroethyl)benzenesulfonamide

Cat. No. B195495
CAS RN: 58023-19-1
M. Wt: 282.19 g/mol
InChI Key: RVQHTQXSEYERJS-UHFFFAOYSA-N
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Description

“N,N-bis(2-chloroethyl)benzenesulfonamide” is a chemical compound with the molecular formula C10H13Cl2NO2S and a molecular weight of 282.19 . It is a novel intermediate in the synthesis of Cetirizine .


Molecular Structure Analysis

The molecular structure of “N,N-bis(2-chloroethyl)benzenesulfonamide” can be represented by the SMILES notation: O=SCCCl)(c1ccccc1)=O . The InChI representation is InChI=1S/C10H13Cl2NO2S/c11-6-8-13(9-7-12)16(14,15)10-4-2-1-3-5-10/h1-5H,6-9H2 .


Physical And Chemical Properties Analysis

“N,N-bis(2-chloroethyl)benzenesulfonamide” has a molecular weight of 282.19 g/mol . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

  • Catalytic Applications : A study by Dayan et al. (2019) discusses the synthesis of a nickel (II) complex bearing diaminobenzene and sulfonamide, highlighting its catalytic efficiency in the reduction of nitrobenzenes, which is significant for green chemistry applications (Dayan et al., 2019).

  • Synthesis and Transformations : Fischer et al. (2013) describe the synthesis of N,N'-(hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide), including its potential for use in various chemical transformations (Fischer et al., 2013).

  • Biological Activity : Reddy et al. (2016) synthesized bis-1,2,3-triazole derivatives from benzenesulfonamide and evaluated their antioxidant and antibacterial activities. These derivatives showed promising results in these fields (Reddy et al., 2016).

  • Polymorphism and Inclusion Compounds : Research by Nagel et al. (2000) investigated the crystal structures of N,N'-di(benzenesulfonyl)-p-phenylenediamine and its inclusion compounds, providing insights into its polymorphism and potential pharmaceutical applications (Nagel et al., 2000).

  • Electrochemical Synthesis : A study by Dura´n et al. (1997) on the electrochemical synthesis of benzenesulfonamide complexes with copper and nickel highlights their potential applications in various electrochemical processes (Dura´n et al., 1997).

  • Antitumor Applications : Huang et al. (2001) designed and synthesized sulfonamide derivatives as potential antitumor agents, showing promising results in terms of their therapeutic index and low toxicity (Huang et al., 2001).

  • Antimicrobial Activity : Alyar et al. (2012) studied the antimicrobial activities of copper(II) complexes with N,N'-propanediyl-bis-benzenesulfonamide and related compounds, indicating their potential use in combating bacterial infections (Alyar et al., 2012).

Safety And Hazards

“N,N-bis(2-chloroethyl)benzenesulfonamide” is classified as a hazardous compound . Specific safety measures and hazards are not detailed in the search results.

properties

IUPAC Name

N,N-bis(2-chloroethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO2S/c11-6-8-13(9-7-12)16(14,15)10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQHTQXSEYERJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80311202
Record name N,N-bis(2-chloroethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-bis(2-chloroethyl)benzenesulfonamide

CAS RN

58023-19-1
Record name N,N-Bis(2-chloroethyl)benzenesulfonamide
Source ChemIDplus
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Record name NSC240403
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240403
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-bis(2-chloroethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Bis(2-chloroethyl)benzenesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
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Record name N,N-BIS(2-CHLOROETHYL)BENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ67U96WKW
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Z Huang, Z Lin, J Huang - European journal of medicinal chemistry, 2001 - Elsevier
To obtain potent antitumour agents with low toxicity, sulfonamide derivatives containing 5-flurouracil and nitrogen mustard, respectively are designed and synthesised. 1-(3-(4-…
Number of citations: 114 www.sciencedirect.com
R Wang - 2008 - search.proquest.com
Carbonic anhydrases (CAs) are a family of Zn-containing isozymes. The main functions of CAs are to catalyse the hydration of carbon dioxide to a proton and a bicarbonate. …
Number of citations: 0 search.proquest.com
D Maciejewska, J Żabiński, M Rezler, P Kaźmierczak… - scholar.archive.org
Preparation of substrates for synthesis of bisbenzonitriles 11a–21a. 4-chlorobenzonitrile 11aS1 as intermediate to synthesis bisbenzonitrile 11a was based on a previously published …
Number of citations: 0 scholar.archive.org
D Maciejewska, J Żabinski, P Kaźmierczak… - European journal of …, 2012 - Elsevier
A series of 20 pentamidine analogs were prepared using 2 general Schemes that evaluated heteroatoms, sulfobenzene and alkanediamide groups in the aliphatic linker and methoxy …
Number of citations: 21 www.sciencedirect.com
PG Baraldi, B Cacciari, R Romagnoli… - Journal of medicinal …, 2002 - ACS Publications
It was demonstrated in the early 1990s that adenosine exerts many physiological functions through the interaction with four different receptors, named A 1 , A 2A , A 2B , and A 3 . In the …
Number of citations: 139 pubs.acs.org
AE Kretov, GV Tikhonova - Journal of General Chemistry of the …, 1958 - Consultants Bureau
Number of citations: 0

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